molecular formula C15H31Cl2N3O2 B13497596 Tert-butyl N-[4-(piperazin-1-YL)cyclohexyl]carbamate dihydrochloride

Tert-butyl N-[4-(piperazin-1-YL)cyclohexyl]carbamate dihydrochloride

Cat. No.: B13497596
M. Wt: 356.3 g/mol
InChI Key: JIDPWQMDOSYDPO-UHFFFAOYSA-N
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Description

Tert-butyl N-[4-(piperazin-1-yl)cyclohexyl]carbamate dihydrochloride is a chemical compound with the molecular formula C15H29N3O2. It is often used in various scientific research applications due to its unique chemical properties. This compound is known for its stability and reactivity, making it a valuable tool in both academic and industrial settings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[4-(piperazin-1-yl)cyclohexyl]carbamate dihydrochloride typically involves the reaction of tert-butyl carbamate with 4-(piperazin-1-yl)cyclohexyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The reaction conditions are optimized to ensure maximum yield and purity. The final product is often subjected to rigorous quality control measures to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-[4-(piperazin-1-yl)cyclohexyl]carbamate dihydrochloride can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: It can be reduced using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the piperazine ring can be modified with different substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a variety of oxidized derivatives, while substitution reactions can produce a range of substituted piperazine compounds.

Scientific Research Applications

Tert-butyl N-[4-(piperazin-1-yl)cyclohexyl]carbamate dihydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is used in the study of biological pathways and mechanisms.

    Industry: The compound is used in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of tert-butyl N-[4-(piperazin-1-yl)cyclohexyl]carbamate dihydrochloride involves its interaction with specific molecular targets and pathways. The piperazine ring in the compound can interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, making the compound useful in studying these mechanisms.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl N-[4-(2-(piperazin-1-yl)ethyl)cyclohexyl]carbamate
  • Tert-butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate
  • Tert-butyl 4-(piperidin-4-yl)piperazine-1-carboxylate

Uniqueness

Tert-butyl N-[4-(piperazin-1-yl)cyclohexyl]carbamate dihydrochloride is unique due to its specific chemical structure, which provides distinct reactivity and stability. Its ability to undergo various chemical reactions and its wide range of applications in different fields make it a valuable compound in scientific research.

Properties

Molecular Formula

C15H31Cl2N3O2

Molecular Weight

356.3 g/mol

IUPAC Name

tert-butyl N-(4-piperazin-1-ylcyclohexyl)carbamate;dihydrochloride

InChI

InChI=1S/C15H29N3O2.2ClH/c1-15(2,3)20-14(19)17-12-4-6-13(7-5-12)18-10-8-16-9-11-18;;/h12-13,16H,4-11H2,1-3H3,(H,17,19);2*1H

InChI Key

JIDPWQMDOSYDPO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC(CC1)N2CCNCC2.Cl.Cl

Origin of Product

United States

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